molecular formula C7H17N3 B2862686 N,N-dimethyl-2-piperazinemethanamine CAS No. 111781-39-6

N,N-dimethyl-2-piperazinemethanamine

Cat. No. B2862686
CAS RN: 111781-39-6
M. Wt: 143.234
InChI Key: ZDTZPDVSTZEURY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-2-piperazinemethanamine” are not well-documented in the literature. The molecular weight is known to be 143.23 , but other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Ligands in Metal Complexes

N,N-dimethyl-2-piperazinemethanamine: compounds are frequently used as ligands in metal complexes. They have the ability to act as chelating or bridging ligands due to their structural flexibility. This property is particularly useful in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers, which have applications ranging from catalysis to gas storage .

Pharmacological Properties

These compounds form the basis of several natural products that exhibit favorable pharmacological properties. They can be modified to enhance their interaction with biological targets, leading to potential applications in drug development, especially for neurological disorders where piperazine structures are often found in therapeutic agents .

Bioorthogonal Labeling

The derivatives of N,N-dimethyl-2-piperazinemethanamine are used in bioorthogonal labeling. This technique allows for the labeling of biomolecules in living organisms without interfering with natural biochemical processes. It’s a crucial method in the study of biological pathways and drug delivery mechanisms .

Ion Channel Modulation

Piperazine derivatives are known to influence ion channels, which are vital for cellular signaling. By modifying the ion channel activity, these compounds can be used to study neurological diseases and could lead to the development of new treatments for conditions such as epilepsy and pain .

Anticancer Agents

Some piperazine derivatives have shown promise as anticancer agents. Their ability to interact with DNA or proteins that are critical for cancer cell survival makes them potential candidates for cancer therapy. Research is ongoing to enhance their selectivity and efficacy .

Photoluminescent Materials

The structural flexibility of piperazine derivatives allows for the creation of photoluminescent materials. These materials have applications in the development of new lighting systems, display technologies, and optical sensors. The photoluminescent properties can be tuned by modifying the piperazine core .

Safety And Hazards

The safety and hazards associated with “N,N-dimethyl-2-piperazinemethanamine” are not specifically documented in the literature. It’s important to note that safety data sheets should always be consulted when handling chemical substances .

properties

IUPAC Name

N,N-dimethyl-1-piperazin-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c1-10(2)6-7-5-8-3-4-9-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTZPDVSTZEURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-piperazinemethanamine

Synthesis routes and methods I

Procedure details

A 4.7 g portion of 2-dimethylaminomethyl-1,4-bis(phenylmethyl)piperazine was dissolved in a mixture of 50 ml of ethanol, 20 ml of cyclohexane and 10 ml of glacial acetic acid. A 2.0 g portion of 10% palladium on carbon was added, the mixture was refluxed overnight and then filtered. The filtrate was evaporated, 5 ml of saturated aqueous potassium bicarbonate was added to the residue and this was extracted several times with dichloromethane. The extracts were combined, dried, filtered and evaporated, giving a gum which solidified on standing, giving 1.02 g of N,N-dimethyl-2-piperazinemethanamine.
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Synthesis routes and methods II

Procedure details

{[1,4-bisbenzylpiperazin-2-yl]methyl}dimethylamine (1 equivalent), was dissolved in EtOH and the solution was transferred to a stainless steel high pressure vessel equipped with a pressure gauge. 10% Pd/C was added (10 wt. %), and the vessel charged with H2. The reaction mixture was stirred at 130° C. and 200 psi of H2 overnight. The reaction mixture was cooled to room temperature, filtered over a pad of Celite, and then evaporated. The desired amine was obtained in quantitative yield as a pale yellow oil. GC/MS: 143 (10%, M+), Rt=14.3 minutes.
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